molecular formula C8H19ClN2O B3106932 N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride CAS No. 1609395-78-9

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride

Cat. No.: B3106932
CAS No.: 1609395-78-9
M. Wt: 194.70 g/mol
InChI Key: HGAKGPRIVMWLLR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride typically involves the reaction of 1,4-oxazepane with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine: The non-dihydrochloride form of the compound.

    1,4-Oxazepane: The parent compound without the dimethylamine group.

    N,N-Dimethylamine: A simpler amine without the oxazepane ring.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the oxazepane ring and the dimethylamine group, making it valuable for various research and industrial applications.

Properties

CAS No.

1609395-78-9

Molecular Formula

C8H19ClN2O

Molecular Weight

194.70 g/mol

IUPAC Name

N,N-dimethyl-1-(1,4-oxazepan-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-10(2)6-8-5-9-3-4-11-7-8;/h8-9H,3-7H2,1-2H3;1H

InChI Key

HGAKGPRIVMWLLR-UHFFFAOYSA-N

SMILES

CN(C)CC1CNCCOC1.Cl.Cl

Canonical SMILES

CN(C)CC1CNCCOC1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
Reactant of Route 2
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
Reactant of Route 3
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
Reactant of Route 5
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
Reactant of Route 6
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride

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